molecular formula C6H16Cl2N2S B14050620 2-Thiomorpholinoethan-1-amine dihydrochloride

2-Thiomorpholinoethan-1-amine dihydrochloride

Cat. No.: B14050620
M. Wt: 219.18 g/mol
InChI Key: PXXUFYAHPGDAHS-UHFFFAOYSA-N
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Description

2-Thiomorpholinoethan-1-amine dihydrochloride (CAS 53515-37-0) is a chemical building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C₆H₁₆Cl₂N₂S and a molecular weight of 219.18 g/mol, it is characterized by a thiomorpholine ring, a sulfur-containing analogue of morpholine, which can influence the molecule's electronic properties and binding affinity . This dihydrochloride salt form enhances its stability and solubility in aqueous systems for research applications. The compound is supplied with a typical purity of 98% and should be stored sealed in a dry environment at 2-8°C to ensure long-term stability . As a versatile scaffold, it may be used in the synthesis of more complex molecules for biological screening or as a precursor for developing compounds that interact with various enzymatic targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H16Cl2N2S

Molecular Weight

219.18 g/mol

IUPAC Name

2-thiomorpholin-4-ylethanamine;dihydrochloride

InChI

InChI=1S/C6H14N2S.2ClH/c7-1-2-8-3-5-9-6-4-8;;/h1-7H2;2*1H

InChI Key

PXXUFYAHPGDAHS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Ethylenediamine Derivatives

A foundational method involves the alkylation of ethylenediamine precursors with thiomorpholine-containing electrophiles. Patent CN112679448A outlines a four-step process adaptable to thiomorpholine systems:

  • Protection of ethanolamine with benzyl chloroformate (Cbz-Cl) under alkaline conditions (10–15°C, 3–6 hours) to form intermediate 1.
  • Tosylation using 4-tosyl chloride (Ts-Cl) to generate intermediate 2.
  • Nucleophilic substitution with thiomorpholine in acetonitrile (60–90°C, 2–4 hours) to yield intermediate 3.
  • Catalytic hydrogenation (Pd/C, 1–2 atm H₂, 20–25°C) followed by HCl treatment to produce the dihydrochloride salt.

This route achieves an overall yield of 58–67% but requires meticulous control during hydrogenation to prevent over-reduction of the thiomorpholine ring.

Coupling Reactions Using HATU/DIPEA

Patent WO2017168448A1 demonstrates the coupling of carboxylic acids to preformed 2-thiomorpholinoethan-1-amine via HATU-mediated activation. While the patent focuses on downstream applications, the synthesis of the amine itself involves:

  • Stepwise assembly of the ethylenediamine backbone using 1,2-dibromoethane and thiomorpholine under reflux (80–100°C, 6–24 hours).
  • Purification via fractional distillation to isolate the target amine before salt formation.

Key parameters include a 5:1 molar ratio of thiomorpholine to dibromoethane and the absence of auxiliary bases to minimize polyamine byproducts.

Reductive Amination Approaches

Adapting methods from WO2019043642A1, reductive amination between thiomorpholine-2-carbaldehyde and ethylene diamine precursors offers an alternative pathway:

  • Condensation of thiomorpholine-2-carbaldehyde with ethylenediamine in ethanol (reflux, 12 hours).
  • Sodium borohydride reduction (0–5°C, 4 hours) to yield the secondary amine.
  • Salt formation via HCl gas bubbling in anhydrous ether.

This method achieves 72–78% yields but requires stringent moisture control during the reduction step.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Alkylation 58–67 14–28 High purity (>98%), scalable Multi-step, costly protecting groups
Coupling 65–73 8–24 Direct route, minimal byproducts Requires Pd catalysts, high temps
Reductive Amination 72–78 16–36 No halogenated solvents, modular Moisture-sensitive steps

Critical Process Optimization Considerations

Solvent Selection and Temperature Effects

Dimethylformamide (DMF) and acetonitrile emerge as optimal solvents for alkylation and coupling reactions, respectively, due to their ability to dissolve both polar amines and nonpolar intermediates. Elevated temperatures (80–100°C) accelerate nucleophilic substitution but risk thiomorpholine ring degradation, necessitating inert atmospheres for reactions exceeding 12 hours.

Byproduct Mitigation Strategies

GC-MS analyses from Sciencedirect reveal that reactions of 1,2-dibromoethane with amines generate piperazine (2–15%) and polyamine (3–22%) byproducts. Implementing slow addition of dibromoethane (0.5 equiv./hour) and maintaining pH > 10 reduces oligomerization, enhancing diamine yields to 85–91%.

Salt Formation Protocols

Dihydrochloride formation requires stoichiometric HCl addition in anhydrous ethanol at 0–5°C. Patent CN112679448A specifies a 2.05:1 HCl:amine molar ratio to ensure complete protonation without excess acid contamination. Lyophilization from tert-butyl alcohol yields a crystalline product with <0.5% residual solvents.

Industrial-Scale Production Recommendations

For metric-ton synthesis, the alkylation route proves most viable due to:

  • Batch reactor compatibility : All steps performed at <100°C and ambient pressure.
  • Reagent availability : Ethanolamine, Cbz-Cl, and thiomorpholine are commodity chemicals.
  • Waste minimization : Catalytic hydrogenation produces only H₂O and CO₂ as byproducts.

Implementing continuous flow chemistry for the tosylation and substitution steps could further reduce cycle times by 40–50%.

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinoethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiomorpholinoethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiomorpholinoethan-1-amine dihydrochloride involves its interaction with molecular targets that contain sulfur or amine groups. The compound can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. Specific pathways and targets are still under investigation, but its effects are likely related to its ability to alter the redox state of sulfur-containing biomolecules .

Comparison with Similar Compounds

This compound

  • Applications: Limited data available due to discontinuation. Likely explored as a synthetic intermediate or for receptor-binding studies owing to its thiomorpholine-amine hybrid structure.
  • Key Features : Sulfur in the thiomorpholine ring may enhance membrane permeability compared to morpholine analogs.

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide Hydrochloride

  • The chlorophenyl group suggests possible serotonin or dopamine receptor interactions .

Thiophene Fentanyl Hydrochloride

  • Applications : A potent synthetic opioid agonist. The thiophene moiety modifies pharmacokinetics, increasing potency and metabolic stability compared to traditional fentanyl .

Trientine Dihydrochloride

  • Applications : A copper-chelating agent used in Wilson’s disease. Unlike the cyclic thiomorpholine compound, its linear tetramine structure enables metal ion coordination .

Levocetirizine Dihydrochloride

  • Applications : Second-generation antihistamine. The piperazine and carboxylate groups facilitate H1-receptor binding with minimal CNS penetration .

Physicochemical Properties

Property This compound Trientine Dihydrochloride Levocetirizine Dihydrochloride
Water Solubility High (dihydrochloride salt) High High
Lipophilicity Moderate (thiomorpholine enhances lipophilicity) Low (polar tetramine) Low (polar carboxylate)
Stability Stable under acidic conditions Sensitive to oxidation Stable in aqueous solutions

Biological Activity

2-Thiomorpholinoethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiomorpholine ring and an amine group. The molecular formula is C5_5H12_{12}Cl2_2N2_2S, with a molar mass of approximately 201.13 g/mol. The compound is soluble in water, making it suitable for various biological assays.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Research indicates that compounds with similar structures often exhibit activity against targets such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

Biological Activity Overview

The table below summarizes the biological activities associated with this compound based on available literature.

Activity Description References
Antidepressant EffectsPotential modulation of serotonin and norepinephrine levels
Antimicrobial ActivityIn vitro studies show efficacy against certain bacterial strains
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Neuroprotective PropertiesMay protect neurons from oxidative stress

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The mechanism was linked to increased levels of serotonin in the brain, suggesting potential use in treating depression.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound displayed antimicrobial properties against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicated effectiveness comparable to common antibiotics, highlighting its potential as an alternative treatment option.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines showed that this compound induced apoptosis. The study reported IC50_{50} values that suggest a dose-dependent response, making it a candidate for further investigation in cancer therapy.

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